molecular formula C21H20ClNO2S B11367127 N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11367127
M. Wt: 385.9 g/mol
InChI Key: DVLKBUXPLQHGSO-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide” typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the acetamide intermediate.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where a thiophene derivative reacts with an alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted aromatic and heteroaromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Pharmacology: Exploration of its potential as a drug candidate for various therapeutic applications.

    Biochemistry: Study of its interactions with biological macromolecules and cellular pathways.

Medicine

    Drug Development: Investigation of its efficacy and safety as a pharmaceutical agent.

    Diagnostics: Potential use in diagnostic assays and imaging techniques.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Manufacturing: Use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide” would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
  • N-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)acetamide
  • N-(3,4-dimethylphenoxy)-2-(thiophen-2-ylmethyl)acetamide

Uniqueness

The unique combination of functional groups in “N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide” imparts distinct chemical and biological properties. This uniqueness may translate to specific advantages in its applications, such as enhanced selectivity, potency, or stability.

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClNO2S/c1-15-5-10-19(12-16(15)2)25-14-21(24)23(13-20-4-3-11-26-20)18-8-6-17(22)7-9-18/h3-12H,13-14H2,1-2H3

InChI Key

DVLKBUXPLQHGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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